molecular formula C9H12BrNO3S B2695545 3-Bromo-6-methoxy-2,4-dimethylbenzenesulfonamide CAS No. 2567502-14-9

3-Bromo-6-methoxy-2,4-dimethylbenzenesulfonamide

Cat. No. B2695545
CAS RN: 2567502-14-9
M. Wt: 294.16
InChI Key: MLWRNTRVUVKMCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This sequence was applied to methoxy protected compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This sequence was applied to methoxy protected compounds .

Scientific Research Applications

Synthesis and Characterization

3-Bromo-6-methoxy-2,4-dimethylbenzenesulfonamide serves as a precursor in the synthesis of novel compounds with potential applications in photodynamic therapy. For instance, new zinc phthalocyanines with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups containing Schiff base, have been synthesized for their potential use as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, making them suitable for photodynamic therapy applications.

Photodynamic Therapy Applications

The compound's derivatives have been explored for their suitability as photosensitizers in photodynamic therapy (PDT). Studies have demonstrated that zinc(II) phthalocyanine substituted with new benzenesulfonamide derivative substituents shows promising photophysical and photochemical properties for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021). These properties include adequate fluorescence, singlet oxygen production, and photostability, which are essential for effective PDT.

Cell Growth and Drug Sensitivity Assays

The compound has also found applications in the development of assays for cell growth and drug sensitivity. A notable example is the modification of the tetrazolium/formazan assay for cell growth and drug sensitivity in culture, which is crucial for assessing drug effects on cell viability (Scudiero et al., 1988). This highlights the compound's role in enhancing research methodologies for evaluating therapeutic agents.

Analytical and Detection Techniques

In the field of analytical chemistry, derivatives of 3-Bromo-6-methoxy-2,4-dimethylbenzenesulfonamide have been utilized in gas-liquid chromatography for the detection of primary sulfonamides, showcasing its utility in developing sensitive and specific analytical methods (Vandenheuvel & Gruber, 1975).

Mechanism of Action

The mechanism of action for similar compounds involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

properties

IUPAC Name

3-bromo-6-methoxy-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3S/c1-5-4-7(14-3)9(15(11,12)13)6(2)8(5)10/h4H,1-3H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWRNTRVUVKMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)S(=O)(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-methoxy-2,4-dimethylbenzenesulfonamide

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